N-(2-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide
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Overview
Description
N-(2-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitro group, a dioxo-isoindoline moiety, and a benzamide group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of an isoindoline derivative, followed by the introduction of the benzamide group through a condensation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group and the dioxo-isoindoline moiety can participate in redox reactions, while the benzamide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
- 3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 4-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
Uniqueness
N-(2-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide is unique due to the presence of the o-tolyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C22H15N3O5 |
---|---|
Molecular Weight |
401.4g/mol |
IUPAC Name |
N-(2-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide |
InChI |
InChI=1S/C22H15N3O5/c1-13-6-2-3-10-17(13)23-20(26)14-7-4-8-15(12-14)24-21(27)16-9-5-11-18(25(29)30)19(16)22(24)28/h2-12H,1H3,(H,23,26) |
InChI Key |
ZOJNEWCFSFVAPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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